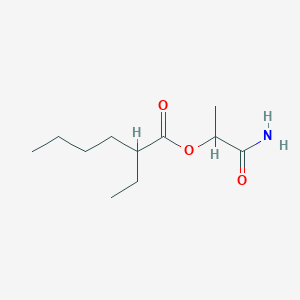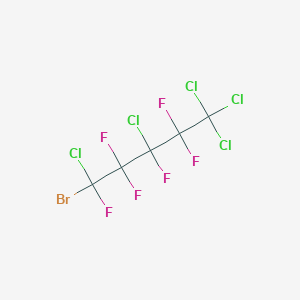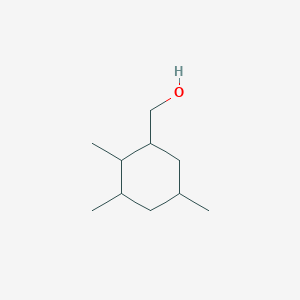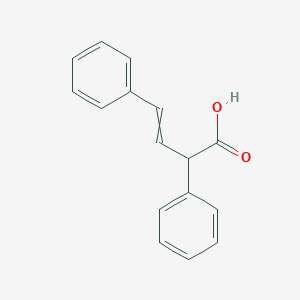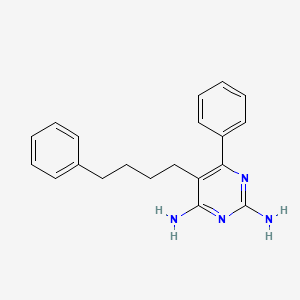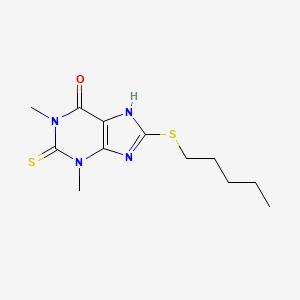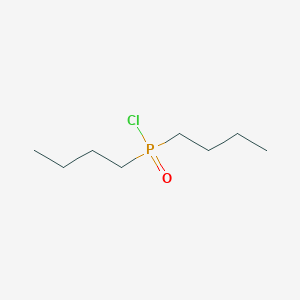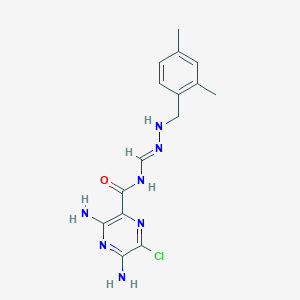
9-Propyl-9h-fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Propyl-9h-fluoren-9-ol is a chemical compound with the molecular formula C16H16O It is a derivative of fluorene, characterized by the presence of a propyl group at the 9th position and a hydroxyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-9h-fluoren-9-ol typically involves the reaction of fluorene derivatives with appropriate reagents. One common method includes the reaction of 9-fluorenone with a propyl Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as boron trifluoride (BF3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-Propyl-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 9-propyl-9-fluorenone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
9-Propyl-9h-fluoren-9-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 9-Propyl-9h-fluoren-9-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain. The compound’s lipophilicity allows it to penetrate the blood-brain barrier, enhancing its efficacy in neurological applications .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenol: A hydroxyl derivative of fluorene with similar structural properties.
9-Hydroxyfluorene: Another hydroxyl derivative with potential biological activities.
Uniqueness
9-Propyl-9h-fluoren-9-ol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to different pharmacological profiles and applications compared to other fluorene derivatives.
Properties
CAS No. |
6295-67-6 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
9-propylfluoren-9-ol |
InChI |
InChI=1S/C16H16O/c1-2-11-16(17)14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,17H,2,11H2,1H3 |
InChI Key |
JAQJLUWJYYAOJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


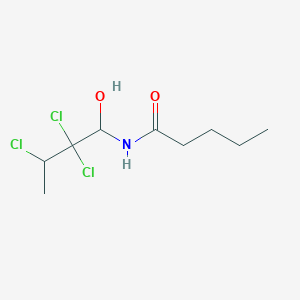

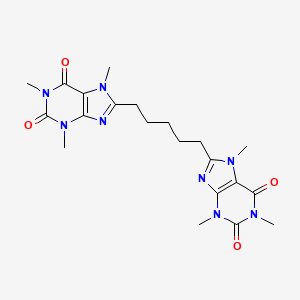
![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
